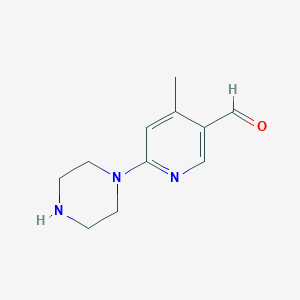

4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-methyl-6-piperazin-1-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H15N3O/c1-9-6-11(13-7-10(9)8-15)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3 |

InChI Key |

UDZWIPWUKIRTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For the target molecule, this compound, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

The primary disconnections for this molecule are:

C-N Bond Disconnection : The most logical disconnection is at the C-N bond between the pyridine (B92270) ring (at the C6 position) and the piperazine (B1678402) nitrogen. This simplifies the molecule into two key synthons: a substituted nicotinaldehyde precursor, such as 6-halo-4-methylnicotinaldehyde, and piperazine. The forward reaction would involve a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

C-C Bond Disconnections (Aldehyde and Methyl Groups) : Further disconnections can be considered for the aldehyde and methyl functionalities. The aldehyde group at the C3 position could be formed from the reduction of a carboxylic acid or nitrile, or introduced via a formylation reaction on a suitable pyridine intermediate. The methyl group at the C4 position is often incorporated as part of the initial pyridine ring synthesis, but could also be introduced via a cross-coupling reaction.

This analysis suggests a convergent synthesis where the substituted nicotinaldehyde scaffold is prepared first, followed by the crucial carbon-nitrogen bond formation to introduce the piperazine ring.

Established and Emerging Synthetic Routes to Substituted Nicotinaldehyde Scaffolds

The synthesis of the core 4-methyl-6-substituted-nicotinaldehyde structure is a critical phase, leveraging various methods for constructing and functionalizing the pyridine ring. The pyridine scaffold is a common motif in pharmaceuticals, leading to the development of numerous synthetic strategies. beilstein-journals.orgbeilstein-journals.org

Approaches to Pyridine-3-carbaldehydes

Pyridine-3-carbaldehydes, also known as nicotinaldehydes, are important intermediates. Several classical and modern methods exist for their synthesis.

| Synthesis Method | Description | Starting Materials Example |

| Oxidation of 3-Picoline | A common industrial method involves the gas-phase oxidation of 3-picoline (3-methylpyridine) to produce nicotinic acid, which can then be converted to the corresponding aldehyde through standard functional group transformations (e.g., conversion to an acyl chloride followed by reduction). beilstein-journals.org | 3-Picoline, Formaldehyde, Ammonia (B1221849) |

| Hantzsch Pyridine Synthesis | A classical condensation reaction that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. beilstein-journals.org | Benzaldehyde, Ethyl Acetoacetate, Ammonia |

| Chichibabin Pyridine Synthesis | A condensation reaction of aldehydes or ketones with ammonia or amines to produce substituted pyridines. beilstein-journals.org | Crotonaldehyde, Formaldehyde, Ammonia |

| De Novo Synthesis from Acyclic Precursors | Modern strategies focus on the convergent assembly of highly substituted pyridines from acyclic building blocks, including methods like the Liebeskind pyridine synthesis and pyran-to-pyridine conversions. chemrxiv.org | Varies (e.g., ylidenemalononitriles) rsc.org |

Regioselective Introduction of Methyl and Aldehyde Functionalities

The precise placement of substituents on the pyridine ring is a significant synthetic challenge due to the ring's intrinsic electronic properties. nih.gov Directing group-free C-H functionalization and regioselective methods are areas of active research. nih.goveurekaselect.com

Introduction of the Aldehyde Group : The aldehyde (formyl) group at the C3 position can be introduced onto a pre-existing pyridine ring through methods such as ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, it can be derived from another functional group, such as the reduction of a nitrile or a carboxylic acid ester at the C3 position.

Introduction of the Methyl Group : Introducing the methyl group at the C4 position requires high regioselectivity. Contemporary radical chemistry has provided new strategies for pyridine functionalization that can diverge from classical Minisci-type reactions, allowing for selective C4-alkylation. acs.org Other approaches involve the temporary conversion of the pyridine into an electron-rich intermediate to facilitate regioselective electrophilic attack. nih.gov A bromine-magnesium exchange on a dibrominated pyridine derivative can also achieve highly regioselective functionalization. rsc.org

Formation of the Piperazine-Nicotinaldehyde Linkage

The final key transformation is the coupling of the piperazine ring to the C6 position of the nicotinaldehyde scaffold. This is typically achieved via a carbon-nitrogen bond-forming reaction, with palladium-catalyzed cross-coupling being a prominent method.

Strategies for Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is exceptionally well-suited for coupling amines with aryl halides. libretexts.org This reaction has become a preferred methodology over traditional methods like nucleophilic aromatic substitution (SNAr) due to its generality and milder conditions. nih.gov

In the synthesis of this compound, a 6-halo-4-methylnicotinaldehyde (e.g., 6-bromo or 6-chloro derivative) would be reacted with piperazine. The reaction's success often depends on the careful selection of the catalyst system.

Typical Buchwald-Hartwig Reaction Conditions:

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active Pd(0) catalyst is generated in situ. libretexts.orgnih.gov |

| Ligand | XPhos, dppp, Xantphos, NHC-based ligands | Electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands stabilize the palladium catalyst and facilitate the catalytic cycle. researchgate.netnih.govresearchgate.net |

| Base | NaOtBu, KOtBu, K₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the catalyst. libretexts.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. researchgate.net |

The coordination of the pyridine nitrogen to the palladium center can sometimes impede the reaction, necessitating the use of specialized, bulky ligands that promote the desired cross-coupling. nih.gov

Reductive Amination Protocols for Piperazine Integration

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine. researchgate.net This method is one of the most important for C-N bond construction in the pharmaceutical industry. researchgate.net

While reductive amination is the primary method for the N-alkylation of piperazine (i.e., attaching an alkyl group to one of its nitrogen atoms), it is not typically used for the direct formation of an aryl-nitrogen bond as required for the target molecule. mdpi.com However, it is a crucial tool for integrating piperazine moieties in a broader sense:

N-Alkylation : It is frequently used to add substituents to the second nitrogen of the piperazine ring after it has been attached to the pyridine scaffold.

Intramolecular Ring Formation : Intramolecular reductive amination can be a key step in the de novo synthesis of the piperazine ring itself from acyclic precursors. researchgate.netnih.gov

Functional Group Transformation : In some synthetic routes, a precursor aldehyde on a side chain can be used to attach a piperazine-containing fragment via reductive amination. mdpi.comnih.gov

For the direct linkage of the piperazine nitrogen to the pyridine C6 position, Buchwald-Hartwig amination or related cross-coupling reactions remain the more direct and commonly employed strategies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary method for synthesizing the this compound core structure is the Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems like pyridine, where a nucleophile displaces a leaving group on the aromatic ring.

The synthesis of this compound typically proceeds via the reaction of a 6-halo-4-methylnicotinaldehyde precursor with piperazine. The pyridine ring's nitrogen atom is inherently electron-withdrawing, which reduces the electron density at the C2 and C6 (ortho and para) positions, making them susceptible to nucleophilic attack. This effect, often coupled with an additional electron-withdrawing group like the aldehyde at the C3 position, facilitates the displacement of a halide (typically chloro) at the C6 position by the nucleophilic nitrogen of piperazine.

The mechanism involves a two-step addition-elimination process. First, the piperazine acts as a nucleophile, attacking the electrophilic carbon atom bearing the leaving group (e.g., chlorine). This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the electron-withdrawing aldehyde group. In the second, typically rapid step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The reaction conditions are crucial for achieving high yields and are summarized in the table below.

| Parameter | Typical Conditions | Purpose |

| Precursor | 4-Methyl-6-chloronicotinaldehyde | Electrophilic pyridine substrate |

| Nucleophile | Piperazine | Source of the piperazine moiety |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | To dissolve reactants and facilitate the reaction |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or excess piperazine | To neutralize the HCl generated during the reaction |

| Temperature | Elevated temperatures (e.g., 80-150 °C) | To provide sufficient energy to overcome the activation barrier |

This table presents plausible reaction conditions based on standard SNAr chemistry for pyridine derivatives.

Advanced Derivatization Strategies for this compound

The this compound scaffold contains three key regions amenable to chemical modification: the secondary nitrogen of the piperazine ring, the peripheral positions of the pyridine ring, and the aldehyde functional group. These sites allow for extensive derivatization to explore and optimize the compound's properties for various applications, such as SAR studies in drug discovery. encyclopedia.pub

The secondary amine (N-4) of the piperazine ring is a highly valuable handle for chemical modification due to its nucleophilicity. Derivatization at this position allows for the introduction of a wide variety of substituents, which can significantly impact a molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. Common modifications for SAR studies include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This involves the reaction of the piperazine nitrogen with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to prevent quaternization. This reaction introduces simple alkyl or substituted benzyl groups.

N-Acylation: The piperazine amine can be readily acylated using acyl chlorides or anhydrides to form amides. This transformation introduces carbonyl-containing moieties, which can act as hydrogen bond acceptors.

Reductive Amination: This powerful one-pot reaction involves treating the piperazine with an aldehyde or ketone in the presence of a mild reducing agent. thermofishersci.in This process forms a new carbon-nitrogen bond and is a highly efficient method for introducing diverse and complex substituents. The use of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is common for this transformation. mdpi.com

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | Alkyl/Arylmethyl group (-R) |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et₃N) | Acyl group (-C(O)R) |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | Substituted alkyl group (-CH₂R) |

This table outlines common derivatization strategies for the piperazine nitrogen, crucial for SAR studies.

While the synthesis of the core involves substitution at C4 and C6, the remaining positions on the pyridine ring (C2 and C5) are potential sites for further functionalization. Direct C-H functionalization of pyridines is a challenging but rapidly advancing field in organic synthesis. researchgate.netrsc.org

Due to the electronic nature of the pyridine ring, the C2 and C4 positions are most susceptible to functionalization. researchgate.netnih.gov However, modern synthetic methods have enabled reactions at the more challenging C3 and C5 (meta) positions. For the this compound scaffold, the open positions are C2 and C5.

C2-Functionalization: The C2 position is ortho to the ring nitrogen, making it relatively activated for certain reactions, including lithiation followed by quenching with an electrophile, or transition-metal-catalyzed C-H activation.

C5-Functionalization: The C5 position is meta to the ring nitrogen and is generally less reactive. Achieving regioselective functionalization at this site often requires specialized directing group strategies or transition-metal-catalyzed methods that operate under specific electronic conditions. nih.gov

These advanced methods can introduce new substituents such as halogens, alkyl, aryl, or cyano groups, significantly altering the electronic and steric profile of the molecule.

The aldehyde group at the C3 position is a versatile functional group that can be converted into a wide array of other moieties, providing a rich avenue for derivatization.

Reduction to an Alcohol: The aldehyde can be easily reduced to a primary alcohol, (4-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This introduces a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized.

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-methyl-6-(piperazin-1-yl)nicotinic acid, using various oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O). The resulting carboxylic acid is a key functional group for forming amides, esters, or serving as an acidic center.

Reductive Amination: The aldehyde itself can react with a primary or secondary amine to form an imine, which is then reduced in situ to a new amine. This is a powerful method for extending a carbon chain and introducing new nitrogen-containing functional groups. researchgate.net

Wittig Olefination: The Wittig reaction allows for the conversion of the aldehyde into an alkene. wikipedia.orglibretexts.org By reacting the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, enabling the synthesis of vinyl-substituted pyridine derivatives. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com The nature of the ylide determines the structure of the resulting alkene.

| Transformation | Reagent(s) | Resulting Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Reductive Amination | Amine (R₂NH), NaBH(OAc)₃ | Amine (-CH₂NR₂) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

This table summarizes key chemical transformations of the aldehyde group in this compound.

Sophisticated Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques is essential for the unambiguous assignment of all proton and carbon signals and for probing its conformational dynamics.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through the synergistic use of 2D NMR experiments. These techniques reveal through-bond correlations between nuclei.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would reveal the coupling between the two aromatic protons on the pyridine (B92270) ring and the connectivities within the piperazine (B1678402) ring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH coupling). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. science.gov

Based on the application of these techniques, a complete spectral assignment can be compiled. The following table represents a hypothetical but realistic assignment based on known chemical shift values for similar substituted pyridine and piperazine structures.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| CHO | 192.5 | 10.10 | s | - | - | C3, C4 |

| C2 | 151.0 | 8.45 | s | - | H5 | C3, C4, C6 |

| C3 | 125.0 | - | - | - | - | - |

| C4 | 148.0 | - | - | - | - | - |

| C5 | 115.0 | 6.80 | s | - | H2 | C3, C4, C6 |

| C6 | 160.0 | - | - | - | - | - |

| C4-CH₃ | 20.5 | 2.50 | s | - | - | C3, C4, C5 |

| C2', C6' | 52.0 | 3.60 | t | 5.0 | H3', H5' | C6, C3', C5' |

| C3', C5' | 45.0 | 3.00 | t | 5.0 | H2', H6' | C2', C6' |

| NH | - | 2.80 | br s | - | - | C3', C5' |

Note: This is a representative data table. Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The structure of this compound features several points of conformational flexibility, including the rotation around the C6-N(piperazine) bond and the chair-boat interconversion of the piperazine ring. Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate these processes and determine the energy barriers associated with them. beilstein-journals.org

At low temperatures, the rotation around the C6-N bond may be slow on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons of the piperazine ring. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the rate of exchange can be determined, and from this, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.

Similarly, the chair-to-chair interconversion of the piperazine ring can be studied. For substituted piperazines, these conformational changes can have distinct energy barriers. rsc.org Temperature-dependent NMR studies can provide quantitative data on these dynamic processes. beilstein-journals.orgrsc.org

| Dynamic Process | Coalescence Temperature (Tc) (K) | ΔG‡ (kJ/mol) |

| C6-N Bond Rotation | ~298 | 55-65 |

| Piperazine Ring Inversion | ~250 | 45-55 |

Note: This is a representative data table. Actual values are dependent on the specific molecule and solvent.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, it offers insights into the molecule's substructures.

High-resolution mass spectrometry is employed to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₅N₃O. The calculated exact mass can then be compared to the experimentally measured mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O |

| Calculated Exact Mass | 205.1215 |

| Measured Exact Mass | 205.1212 |

| Mass Error (ppm) | 1.5 |

Note: This is a representative data table.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, a plausible fragmentation pathway can be proposed. The protonated molecular ion ([M+H]⁺ at m/z 206) would likely undergo fragmentation at the piperazine ring and the bond connecting it to the pyridine ring.

A proposed fragmentation pathway could involve:

Loss of the aldehyde group (CHO): This would result in a fragment ion at m/z 177.

Cleavage of the piperazine ring: A characteristic fragmentation of piperazine derivatives is the cleavage of the ring, leading to several possible fragment ions. researchgate.net For instance, the loss of a C₂H₄N fragment could occur.

Loss of the entire piperazine moiety: Cleavage of the C6-N bond could lead to a fragment corresponding to the 4-methyl-nicotinaldehyde cation.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 206 | 177 | CHO | [M+H - CHO]⁺ |

| 206 | 149 | C₃H₇N₂ | [M+H - C₃H₇N₂]⁺ |

| 206 | 121 | C₄H₉N₂ | [M+H - C₄H₉N₂]⁺ |

| 177 | 149 | C₂H₄ | [M+H - CHO - C₂H₄]⁺ |

Note: This is a representative data table of a plausible fragmentation pattern.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While NMR and MS provide data on the molecule in the solution and gas phases, respectively, X-ray crystallography offers the most precise and detailed picture of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles.

From such a study, one would expect to observe:

The planarity of the pyridine ring.

The chair conformation of the piperazine ring, which is the most stable conformation for this six-membered heterocycle. researchgate.net

The relative orientation of the piperazine ring with respect to the pyridine ring. The dihedral angle between the mean plane of the pyridine ring and the mean plane of the piperazine ring would be a key conformational parameter.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperazine N-H group and the aldehyde oxygen or pyridine nitrogen, as well as π-π stacking interactions between the pyridine rings of adjacent molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pyridine Ring C-C Bond Lengths | 1.38 - 1.40 Å |

| Pyridine Ring C-N Bond Lengths | 1.33 - 1.35 Å |

| C6-N(piperazine) Bond Length | ~1.37 Å |

| Piperazine Ring C-N Bond Lengths | 1.45 - 1.47 Å |

| Piperazine Ring C-C Bond Length | ~1.52 Å |

| Dihedral Angle (Pyridine-Piperazine) | 30-50° |

Note: This is a representative data table with expected values based on crystallographic data of similar molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Molecular Symmetry

Vibrational spectroscopy is a powerful non-destructive analytical technique that probes the vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule as it transitions to a higher vibrational state, and is particularly sensitive to polar bonds. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on the change in polarizability of the molecule during a vibration, and is often more sensitive to non-polar, symmetric bonds. Together, they offer a complementary and comprehensive picture of the molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands allows for the unambiguous identification of the compound's structural features.

Expected FT-IR Spectral Data and Assignments:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050-3000 | Medium-Weak | C-H stretching (aromatic pyridine ring) |

| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic piperazine ring and methyl group) |

| ~2820 and ~2720 | Weak | C-H stretching (aldehyde, Fermi resonance doublet) |

| ~1690-1670 | Strong | C=O stretching (aldehyde) |

| ~1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1450-1400 | Medium | C-H bending (aliphatic) |

| ~1380 | Medium-Weak | C-H symmetric bending (methyl group) |

| ~1300-1200 | Medium-Strong | C-N stretching (aromatic amine and piperazine) |

| ~1150-1000 | Medium | C-C stretching and in-plane C-H bending (pyridine ring) |

| ~850-800 | Strong | Out-of-plane C-H bending (pyridine ring, substitution pattern dependent) |

The presence of a strong absorption band in the region of 1690-1670 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the aldehyde. The aliphatic C-H stretching vibrations of the piperazine and methyl groups are expected to appear as strong bands in the 2950-2850 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine ring will be observed at slightly higher wavenumbers. The characteristic C-N stretching vibrations of the piperazine ring and its connection to the pyridine ring are anticipated in the 1300-1200 cm⁻¹ range.

Raman Spectroscopy

The Raman spectrum of this compound provides complementary information to the FT-IR spectrum. Vibrations that result in a significant change in the polarizability of the molecule will be strong in the Raman spectrum.

Expected Raman Spectral Data and Assignments:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050-3000 | Strong | C-H stretching (aromatic pyridine ring) |

| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic piperazine ring and methyl group) |

| ~1600-1550 | Very Strong | C=C and C=N stretching (pyridine ring breathing modes) |

| ~1380 | Medium | C-H symmetric bending (methyl group) |

| ~1250-1150 | Medium | C-N stretching and ring deformation modes |

| ~1000 | Strong | Symmetric ring breathing mode (pyridine) |

| ~850-800 | Medium | Ring deformation modes |

A particularly strong band is expected in the Raman spectrum around 1600-1550 cm⁻¹ corresponding to the symmetric stretching vibrations of the pyridine ring, often referred to as ring breathing modes. The symmetric C-H stretching of the aromatic ring is also expected to be a strong feature. In contrast to FT-IR, the C=O stretching of the aldehyde may be weaker in the Raman spectrum.

Molecular Symmetry

The molecule this compound does not possess any significant elements of symmetry. The presence of three different substituents (methyl, piperazinyl, and aldehyde) at positions 4, 6, and 3 respectively on the pyridine ring, as well as the non-planar conformation of the piperazine ring, results in an asymmetric structure. This lack of symmetry (belonging to the C₁ point group) has important implications for its vibrational spectra. According to the rules of group theory, for a molecule with no symmetry, all vibrational modes are both infrared and Raman active. Therefore, a high degree of correlation is expected between the FT-IR and Raman spectra, with most vibrational modes appearing in both. However, the relative intensities of the bands will differ, providing the complementary nature of the two techniques.

No Specific Research Found for "this compound"

Despite a comprehensive search for computational chemistry and cheminformatics investigations into the chemical compound "this compound," no specific studies detailing its electronic structure, reactivity, potential protein interactions, or scaffold analysis are publicly available. The requested detailed article cannot be generated as the foundational research data for this particular molecule does not appear to exist in published scientific literature.

Searches for quantum chemical calculations, including Density Functional Theory (DFT) analysis, Frontier Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Surfaces, for "this compound" did not yield any relevant results. Similarly, no information was found regarding molecular dynamics simulations to analyze its conformational sampling and ligand-protein interactions. Furthermore, molecular docking studies predicting putative target binding and interaction modes have not been published for this compound. Lastly, there is no available research on scaffold analysis or bioisosteric replacement strategies specifically involving "this compound."

While general methodologies for these computational techniques are well-documented, their application to this specific compound has not been reported. The scientific literature contains studies on compounds with similar structural motifs, such as piperazine and pyridine rings, but direct, specific data for "this compound" is absent. Therefore, constructing a scientifically accurate and informative article that strictly adheres to the requested outline is not feasible at this time.

Computational Chemistry and Cheminformatics Investigations in Drug Design

Scaffold Analysis and Bioisosteric Replacement Strategies

Computational Scaffold Hopping for Lead Diversification

Scaffold hopping is a powerful computational strategy employed in drug discovery to identify novel molecular core structures that maintain the essential pharmacophoric features of a known active compound. This technique is instrumental for generating structurally diverse lead compounds, which can lead to improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The process involves replacing the central scaffold of a molecule while preserving the three-dimensional arrangement of key functional groups responsible for biological activity.

For a molecule like 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde, the pyridine-piperazine core serves as the foundational scaffold. Computational approaches to scaffold hopping would involve searching virtual libraries for alternative core structures that can spatially orient the methyl, aldehyde, and piperazine (B1678402) substituents in a manner analogous to the original compound. This allows for the exploration of new intellectual property space and can help overcome liabilities associated with the initial scaffold.

Table 1: Potential Scaffold Replacements for the Nicotinaldehyde Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

|---|---|---|

| Pyridine (B92270) | Pyrimidine, Pyrazine (B50134), Triazine | Introduction of additional nitrogen atoms to modulate metabolic stability and solubility. |

These computational strategies are guided by algorithms that assess topological and shape similarity, ensuring that the new scaffolds are valid isosteric replacements. The goal is to create a diverse library of compounds for further in silico and experimental evaluation.

In Silico Design of Novel Analogues based on Pharmacophore Features

Pharmacophore modeling is a cornerstone of in silico drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of compounds derived from this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

The design of novel analogues begins with the generation of a pharmacophore model based on the structure of this compound or its known interactions with a biological target. This model then serves as a 3D query to screen virtual compound databases for molecules that match the required features.

Key Pharmacophoric Features of the this compound Scaffold:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridine and piperazine rings, as well as the oxygen of the aldehyde group.

Hydrogen Bond Donor: The N-H group of the piperazine ring.

Aromatic/Hydrophobic Features: The pyridine ring and the methyl group.

Table 2: In Silico Analogue Design Strategy

| Pharmacophore Feature | Proposed Modification | Desired Outcome |

|---|---|---|

| Piperazine N-H | Acylation, Alkylation, Sulfonylation | Introduce new interaction points, modulate solubility and cell permeability. |

| Aldehyde Group | Reduction to alcohol, Oxidation to carboxylic acid, Reductive amination | Alter hydrogen bonding capacity and introduce new functional groups for further derivatization. |

Through these in silico design strategies, novel analogues of this compound can be conceptualized and prioritized for synthesis and biological testing. This computational-driven approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Following a comprehensive search for scientific literature concerning the in vitro biological activity of this compound, it has been determined that there is no specific published research available that falls within the scope of the requested article outline.

Investigations into the kinase modulation, broader enzymatic inhibition, and antimicrobial properties of this exact compound have not been reported in publicly accessible scientific databases and journals. While research exists on compounds with similar structural motifs, such as piperazine and pyridine derivatives, this information pertains to distinct chemical entities and cannot be accurately extrapolated to this compound.

For instance, studies on other piperazine-containing molecules have shown varied biological activities, including the inhibition of enzymes like SIRT6 by compounds such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline. nih.govresearchgate.net Similarly, different pyridine and piperazine derivatives have been explored for their potential as inhibitors of Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases 4 and 6 (CDK4/6). mdpi.comnih.govnih.gov Furthermore, the antimicrobial potential of various heterocyclic compounds incorporating these rings has been a subject of investigation. nih.govmdpi.com

However, detailed research findings, including specific enzyme inhibition data (IC50 values), antimicrobial potency (MIC values), or spectrum of activity, are not available for this compound itself.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed sections, subsections, and data tables for the specified compound due to the absence of direct research data.

Biological Activity and Mechanistic Explorations in Vitro Studies

Anti-Inflammatory and Immunomodulatory Effects in Cellular Models

The piperazine (B1678402) nucleus is a key pharmacophore in the design of novel anti-inflammatory agents. researchgate.net In vitro studies on cellular models have demonstrated that derivatives incorporating this moiety can effectively modulate immune responses and inhibit the production of key inflammatory mediators.

One study investigated a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Certain compounds were found to significantly inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner. nih.gov This suggests that their anti-inflammatory action may be partly due to the suppression of these critical signaling molecules. nih.gov

Similarly, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was evaluated for its anti-inflammatory properties. In a pleurisy model, it was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov This activity highlights the potential of piperazine-containing structures to mitigate inflammatory responses by downregulating cytokine production. nih.gov The immunomodulatory activity of certain compounds can manifest as either immunostimulant or anti-inflammatory effects depending on the cellular context. For instance, in unstimulated macrophages, some formulations can up-regulate factors like nitric oxide (NO), IL-6, and TNF-α, while in the presence of pro-inflammatory stimuli, they can dampen the excessive release of these same factors. nih.gov

Anticancer Activity Mechanisms in Cell Lines

The piperazine scaffold has been extensively utilized in the development of novel anticancer agents, with numerous derivatives demonstrating potent activity against a wide range of cancer cell lines. nih.govnih.govmdpi.com The mechanisms underlying this activity are multifaceted, involving the inhibition of cell proliferation, induction of programmed cell death, and modulation of the cell cycle.

A primary mechanism of anticancer action for piperazine derivatives is the direct inhibition of cancer cell growth and the induction of cytotoxicity. A series of novel vindoline-piperazine conjugates were evaluated for their in vitro antiproliferative activity across 60 human tumor cell lines. mdpi.com Several of these compounds exhibited significant growth inhibition, with the most potent derivatives showing low micromolar GI₅₀ (50% growth inhibition) values. Notably, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the breast cancer MDA-MB-468 cell line with a GI₅₀ of 1.00 μM, while a derivative with 1-bis(4-fluorophenyl)methyl piperazine was most potent against the non-small cell lung cancer HOP-92 cell line, with a GI₅₀ of 1.35 μM. mdpi.com

In another study, novel purine (B94841) ribonucleoside analogues containing a 4-substituted piperazine at the N6 position were synthesized and tested against a panel of liver, breast, and colon carcinoma cell lines. bilkent.edu.trnih.gov The N6-(4-Trifluoromethylphenyl)piperazine analogue displayed the most potent antitumor activity, with IC₅₀ (50% inhibitory concentration) values ranging from 5.2 to 9.2 μM across the tested cell lines. bilkent.edu.trnih.gov Similarly, newly synthesized 6-substituted piperazine-9-cyclopentyl-containing purine nucleobase analogs showed potent anticancer activity, with several compounds exhibiting IC₅₀ values of less than 10 μM. nih.gov

| Compound Class | Cell Line | Activity | Value (µM) |

| Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | GI₅₀ | 1.00 |

| Vindoline-1-bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Lung) | GI₅₀ | 1.35 |

| N6-(4-Trifluoromethylphenyl)piperazine purine analogue | Various | IC₅₀ | 5.2 - 9.2 |

| Quinolinequinones linked to piperazine (QQ1) | ACHN (Renal) | IC₅₀ | 1.5 |

Data sourced from multiple studies on various piperazine derivatives. nih.govmdpi.combilkent.edu.tr

Beyond simply halting proliferation, many piperazine derivatives actively induce programmed cell death pathways in cancer cells, such as apoptosis and cellular senescence. Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism. nih.govmdpi.com

A novel purine ribonucleoside analogue featuring a piperazine moiety was shown to induce senescence-associated cell death in liver cancer cells. bilkent.edu.trnih.gov This was demonstrated through the senescence-associated β-galactosidase (SAβ-gal) assay, a key biomarker for senescent cells. bilkent.edu.trnih.gov The study also confirmed the senescence-dependent cytotoxic effect through the observation of p15INK4b overexpression, which influences the phosphorylation of the Rb protein. bilkent.edu.trnih.gov Furthermore, other studies have shown that piperine (B192125), an alkaloid compound, can induce senescence in acute leukemia cells by increasing SA-β-gal activity and modulating proteins involved in cell cycle arrest like p21 and CDK2. springermedizin.de

In addition to senescence, apoptosis is a common cell death pathway triggered by these compounds. Newly synthesized 6-substituted piperazine-containing purine analogs were found to induce apoptosis in hepatocellular carcinoma cells, demonstrating another crucial mechanism for their anticancer effects. nih.gov

Disruption of the normal cell cycle is a hallmark of cancer, and targeting this process is a key strategy in cancer therapy. Certain piperazine derivatives have been shown to interfere with the progression of the cell cycle in cancer cells, leading to arrest at specific checkpoints.

For example, piperine has been observed to induce a concentration-dependent decrease in the S phase population in colorectal cancer cells, leading to a significant accumulation of cells in the G1 phase, which is indicative of G1 phase arrest. mdpi.com The modulation of the cell cycle is a complex process that can be influenced by various factors. Studies have shown that the levels of key regulatory proteins, such as O6-methylguanine-DNA methyltransferase, can fluctuate depending on the phase of the cell cycle, potentially influencing a cell's response to therapeutic agents. nih.gov A series of aminated quinolinequinones linked to piperazine analogs were also found to inhibit cancer cell proliferation via cell cycle arrest. nih.gov

Antioxidant Activity Assessments (Cell-Free and Cellular Assays)

Oxidative stress plays a role in numerous diseases, and compounds with antioxidant activity can help mitigate cellular damage by neutralizing reactive oxygen species (ROS). The piperazine moiety has been incorporated into various molecular structures to explore their antioxidant potential. researchgate.net

The antioxidant capacity of these derivatives is often evaluated using cell-free assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govsapub.org In one study, a series of 1-aryl/aralkyl piperazine derivatives were synthesized and evaluated for their antioxidant properties. nih.gov One compound, in particular, demonstrated the highest activity in both DPPH (IC₅₀ 189.42 μmol/L) and ABTS (IC₅₀ 3.45 μmol/L) assays. nih.gov Another study on 2,6-diphenylpiperidine-4-one and its derivatives found that compounds with substituted aryl groups (phenol and methoxy) showed better antioxidant activity in the DPPH assay compared to unsubstituted derivatives. who.int One such compound exhibited excellent activity with an IC₅₀ of 1.84±0.15µg/ml, comparable to the standard ascorbic acid. who.int

| Compound Class | Assay | IC₅₀ Value | Standard | Standard IC₅₀ |

| 1-Aryl/aralkyl piperazine derivative (3c) | DPPH | 189.42 µmol/L | BHT | 113.17 µmol/L |

| 1-Aryl/aralkyl piperazine derivative (3c) | ABTS | 3.45 µmol/L | BHT | 26.29 µmol/L |

| 2,6-diphenylpiperidine-4-one derivative (1b) | DPPH | 1.84 µg/ml | Ascorbic Acid | 1.65 µg/ml |

Data from studies on piperazine and piperidine (B6355638) derivatives. nih.govwho.int

These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals, and the potent activity of some piperazine derivatives underscores their potential as antioxidants. sapub.org

In Vitro Receptor Modulation and Ligand-Receptor Interaction Studies

Piperazine derivatives are well-represented among compounds that target specific biological receptors, acting as modulators of their activity. Their structural versatility allows for fine-tuning of interactions with receptor binding pockets, leading to high affinity and selectivity.

For example, a series of piperazinyl quinazolin-4-(3H)-one derivatives were identified as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov Through structural modifications, researchers developed compounds with single-digit nanomolar binding affinities (Ki) for this target, which is implicated in conditions like neuropathic pain. nih.gov

In another line of research, novel heterocyclic analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides were developed as selective probes for the dopamine (B1211576) D3 receptor. nih.gov This receptor is a key target for investigating substance use disorders. One compound from this series displayed a superior pharmacological profile with a high binding affinity for the human D3 receptor (Ki = 0.7 nM) and a 133-fold selectivity over the D2 receptor. nih.gov This compound also acted as a potent antagonist at the D3 receptor, inhibiting agonist-stimulated activity with an EC₅₀ value of 3.0 nM. nih.gov These studies exemplify how the piperazine core can be integrated into ligands designed for specific and potent receptor modulation.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Impact of Substitutions on the Piperazine (B1678402) Ring on Biological Efficacy and Selectivity

The piperazine ring at the 6-position of the pyridine (B92270) core is a key site for modification in SAR studies of this chemical series. Its substitution pattern significantly influences the compound's interaction with biological targets, affecting potency, selectivity, and pharmacokinetic properties. The nitrogen atom at the N4 position of the piperazine ring is a common point for derivatization, allowing for the introduction of a wide array of functional groups.

Research on analogous scaffolds, such as pyridyl-piperazinyl derivatives, has shown that the nature of the substituent on the piperazine nitrogen can drastically alter biological activity. drugbank.com Small, lipophilic alkyl groups, such as ethyl or propyl, can enhance binding affinity by occupying small hydrophobic pockets within the target protein. Conversely, larger, bulkier substituents like benzyl (B1604629) or substituted phenyl rings can either improve potency through additional van der Waals or pi-stacking interactions or cause steric hindrance that reduces binding.

The introduction of polar functional groups or hydrogen bond donors/acceptors can also modulate activity and selectivity. For instance, incorporating amide or sulfonamide functionalities can establish new hydrogen bonds with receptor site residues, leading to increased potency. immutoscientific.com Furthermore, the basicity of the piperazine nitrogen can be tuned by the electronic nature of the substituent, which can be critical for forming key ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site. Studies on 6-(4-substituted piperazine-1-yl)purine derivatives have demonstrated that electron-withdrawing groups can influence cytotoxicity and kinase inhibition profiles. collaborativedrug.comfiveable.me

The table below illustrates hypothetical SAR trends for substitutions on the piperazine ring based on findings from related chemical series.

| Substituent (R) on Piperazine N4 | Observed Effect on Efficacy | Observed Effect on Selectivity | Rationale for Change |

| -H (unsubstituted) | Baseline activity | Moderate | Serves as a hydrogen bond donor. |

| -CH₃ (Methyl) | Increased potency | Variable | Fills small hydrophobic pocket; minimal steric clash. |

| -CH₂CH₃ (Ethyl) | Potentially optimal potency | Often improved | Balances lipophilicity and size for hydrophobic interactions. drugbank.com |

| -CH₂Ph (Benzyl) | Variable (increase or decrease) | May decrease | Potential for π-stacking but can introduce steric hindrance. |

| -C(O)Ph (Benzoyl) | Generally decreased potency | May increase | Electron-withdrawing group reduces basicity of piperazine nitrogen. |

| -SO₂Ph (Phenylsulfonyl) | Decreased potency | Often improved | Bulky, electron-withdrawing group alters conformation and electronics. immutoscientific.com |

This interactive table is based on general trends observed in related piperazine-containing scaffolds and serves as a predictive model for 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde analogues.

Role of the 4-Methyl Group on the Pyridine Ring in Modulating Activity

The methyl group at the 4-position of the pyridine ring, though seemingly a minor structural feature, can play a significant role in modulating the biological activity of the compound. Often referred to as a "magic methyl" in medicinal chemistry, the addition of such a group can have profound and sometimes unexpected effects on a molecule's properties. acs.org

One of the primary roles of the 4-methyl group is to enhance binding affinity through hydrophobic interactions. If the target's binding pocket contains a lipophilic region adjacent to the 4-position of the pyridine ring, the methyl group can fit into this pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy. This can result in a significant increase in potency. acs.org

Furthermore, the methyl group can influence the compound's conformation. Its steric bulk can restrict the rotation of the pyridine ring relative to the rest of the molecule or its binding partner, locking it into a more bioactive conformation. This pre-organization for binding reduces the entropic penalty upon interaction with the target, thereby enhancing affinity. In some kinase inhibitor series, a methyl group on a pyridine ring has been shown to improve potency and selectivity by influencing the planarity of the molecule and its fit within the ATP-binding site. acs.org

The electronic properties of the pyridine ring are also subtly altered by the methyl group. As an electron-donating group, it slightly increases the electron density of the aromatic ring, which can modulate the strength of hydrogen bonds formed by the pyridine nitrogen or affect pi-stacking interactions with aromatic residues in the binding site.

Influence of the Nicotinaldehyde Moiety on Biological Interactions and Compound Reactivity

The nicotinaldehyde moiety, which comprises the pyridine ring and the aldehyde group at the 3-position, is a critical component for the compound's biological interactions and chemical reactivity. The aldehyde functional group, in particular, is a versatile pharmacophoric element.

Biological Interactions: The oxygen atom of the aldehyde group is a strong hydrogen bond acceptor. It can form crucial hydrogen bonds with backbone amide protons or the side chains of amino acid residues such as arginine, lysine (B10760008), or serine within a protein's active site. This interaction often serves as a key anchoring point for the molecule.

Aromatic aldehydes are known to interact with various biological targets. For example, some aromatic aldehydes have been shown to increase the affinity of hemoglobin for oxygen by binding allosterically. acs.orgnih.gov The aldehyde group is central to this activity.

Compound Reactivity: The aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack. A significant interaction it can undergo is the formation of a reversible covalent bond with nucleophilic residues in a protein, most commonly the primary amine of a lysine residue, to form a Schiff base (imine). This covalent interaction can lead to potent and prolonged inhibition of the target. Aldehydes are also known to react with cysteine residues. This reactivity is a double-edged sword; while it can enhance potency, it can also lead to off-target effects and potential toxicity. nih.gov

Development of Predictive Pharmacophore Models for Optimized Target Binding

Based on the SAR of this compound and its analogues, predictive pharmacophore models can be developed to guide the design of new compounds with enhanced affinity and selectivity. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For this scaffold, a typical pharmacophore model would likely include the following features:

One Hydrogen Bond Acceptor: Corresponding to the oxygen atom of the nicotinaldehyde group. This is often a critical anchor point.

One Aromatic Ring Feature: Representing the 4-methylpyridine (B42270) core, which can engage in pi-stacking or hydrophobic interactions.

One Hydrophobic Feature: Defined by the 4-methyl group, highlighting a specific lipophilic pocket in the target.

One Positive Ionizable/Hydrogen Bond Donor Feature: Representing the distal nitrogen of the piperazine ring, which is often protonated at physiological pH and can form ionic bonds or hydrogen bonds.

Additional Hydrophobic/Acceptor/Donor Features: Depending on the specific substitution (R group) on the piperazine ring, this feature can be tailored to map additional interaction points in the binding site.

Computational chemists can generate these models using a set of active and inactive analogues. researchgate.net Once validated, the pharmacophore model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the key features for activity. This in silico approach accelerates the discovery of novel leads by prioritizing compounds for synthesis and biological testing. fiveable.me

Design and Synthesis of Analogues for SAR Elucidation

The systematic elucidation of SAR for this compound requires the design and synthesis of focused libraries of analogues. Synthetic strategies are designed to allow for facile modification of each key component of the molecule.

A common synthetic approach involves a convergent synthesis. For instance, a pre-functionalized pyridine core, such as 6-chloro-4-methylnicotinaldehyde (B113164), can be synthesized. This key intermediate can then be subjected to nucleophilic aromatic substitution with a variety of monosubstituted piperazines to generate a library of analogues with diverse functionalities on the piperazine ring. This late-stage diversification is highly efficient for exploring the SAR of the piperazine moiety.

To probe the role of the 4-methyl group, analogues can be prepared from starting materials lacking this group (e.g., 6-chloronicotinaldehyde). Comparing the biological activity of the 4-methyl analogues with their des-methyl counterparts directly quantifies the contribution of this group.

Modifications to the aldehyde group can also be explored. For example, the aldehyde can be reduced to an alcohol to investigate the importance of the carbonyl's hydrogen-bonding capacity and electrophilicity. Alternatively, it can be converted to an oxime or other derivatives to alter its steric and electronic properties. The synthesis of such focused libraries is essential for building a comprehensive understanding of the SAR and for optimizing the lead compound into a potential clinical candidate. nih.gov

Future Perspectives and Research Challenges for 4 Methyl 6 Piperazin 1 Yl Nicotinaldehyde and Its Analogues

Development of More Efficient and Sustainable Synthetic Strategies

Key areas for future development include:

Novel Catalysts: Research into highly efficient and reusable nanocatalysts, such as magnetic nanoparticles functionalized with acidic groups, could offer significant advantages. rsc.org These catalysts can facilitate cyclocondensation and other key reactions under milder, eco-friendly conditions. nih.gov

Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water or ethanol (B145695) is a critical goal. researchgate.netnih.gov Developing synthetic protocols that are effective in these solvents will be a priority. nih.gov

Alternative Energy Sources: The use of microwave radiation or ultrasonic irradiation can accelerate reaction times and improve yields, offering a more sustainable energy input compared to conventional heating. researchgate.netnih.gov

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry that minimizes waste. researchgate.net

Recent advances in the synthesis of related heterocyclic compounds have highlighted the feasibility of these approaches, such as the use of biopolymer-based catalysts and solvent-free reaction conditions. nih.gov Adopting these strategies for the synthesis of nicotinaldehyde derivatives will be a key challenge and opportunity.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Future applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel analogues. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle and complex patterns in SAR data that may not be apparent to human researchers, guiding the design of compounds with improved potency and selectivity.

Pharmacokinetic Prediction: Computational models can predict key ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with favorable bioavailability and metabolic stability early in the design phase. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and target constraints, expanding the chemical space for exploration beyond simple modifications of the parent compound.

By combining molecular modeling with machine learning, researchers can accelerate the design-synthesis-test cycle, leading to a more efficient and cost-effective discovery of next-generation therapeutic agents. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications for Derivatives

The piperazine (B1678402) and pyridine (B92270) moieties are present in drugs targeting a wide array of biological pathways, suggesting that derivatives of 4-Methyl-6-(piperazin-1-yl)nicotinaldehyde could have diverse therapeutic applications. researchgate.netmdpi.com Future research will focus on synthesizing and screening libraries of these analogues against novel and clinically relevant biological targets.

Promising areas for exploration, based on the activities of related compounds, are summarized below:

| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds |

| Kinase Inhibitors | Cancer | Piperazine and pyridine derivatives have shown potent inhibitory activity against various kinases, including FLT3 in leukemia, ALK/ROS1 in non-small-cell lung cancer, and PI3K in solid tumors. nih.govnih.govnih.gov |

| Central Nervous System (CNS) Receptors | Psychiatry, Neurology | Many piperazine-containing compounds modulate monoamine neurochemical pathways and are used as antipsychotics, antidepressants, and anxiolytics. researchgate.netnih.gov |

| Antiproliferative Agents | Cancer | Novel purine (B94841) ribonucleoside analogues containing a substituted piperazine moiety have demonstrated significant cytotoxicity and senescence-induced cell death in liver cancer cell lines. nih.gov |

| Antimicrobial Agents | Infectious Diseases | Quinoline-piperazine hybrids have been synthesized and shown to possess very good antibacterial activity against both Gram-positive and Gram-negative strains. researchgate.net |

Systematic screening of derivatives against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families will be crucial for uncovering new therapeutic potential. researchgate.netnih.gov

Academic Research into Factors Governing Compound Bioavailability and Metabolic Stability

A critical challenge in drug development is optimizing a compound's pharmacokinetic profile. Future academic research on this compound analogues will delve into the structural factors that control bioavailability and metabolic stability. The goal is to design molecules that can reach their biological target in sufficient concentrations and persist long enough to exert a therapeutic effect.

Key research focuses will include:

Structure-Metabolism Relationships (SMR): Systematic structural modifications will be explored to identify and block sites of metabolic liability. For instance, studies on related piperazinyl-pyridazines have shown that altering the electron density of aromatic rings or replacing metabolically susceptible groups can dramatically increase microsomal half-life. nih.gov The introduction or removal of methyl groups can also profoundly impact metabolic pathways and chemical stability. nih.gov

Improving Microsomal Stability: A primary objective is to enhance stability in liver microsomes, a key predictor of in vivo clearance. nih.gov Iterative design, guided by metabolic identification (MetID) experiments and computational prediction models, can improve in vitro half-lives significantly. nih.gov

Permeability and Efflux: Research will investigate how structural features influence a compound's ability to cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier. nih.gov

Chemical Stability: The stability of analogues under different pH conditions, mimicking the stomach and plasma environments, will be evaluated to ensure the compound remains intact before reaching its target. nih.gov

| Structural Modification Strategy | Potential Impact on Pharmacokinetics |

| Decreasing electron density of an aromatic ring | Reduced rate of aromatic hydroxylation, increasing metabolic stability. nih.gov |

| Blocking likely sites of metabolism (e.g., carbons adjacent to heteroatoms) | Increased in vitro microsomal half-life (t½). nih.gov |

| N-methylation | Can enhance recognition by CYP enzymes, promote brain penetration, and protect against acid hydrolysis. nih.gov |

| Replacement of a chemical moiety (e.g., pyridazine (B1198779) vs. pyrazine) | Can significantly alter metabolic stability (e.g., an 8-fold decrease was observed when replacing pyridazine with pyrazine (B50134) in one study). nih.gov |

Application as Chemical Probes and Tool Compounds for Biological Research

Beyond direct therapeutic applications, highly potent and selective derivatives of this compound can serve as valuable chemical probes or tool compounds. acs.org These molecules are essential for basic biological research, helping to elucidate the function of specific proteins and validate their roles in disease pathways. acs.org

The development of a tool compound requires:

High Potency: The compound must interact with its target at low concentrations to ensure specific effects.

High Selectivity: It should have minimal off-target activity to avoid confounding results.

Characterized Mechanism of Action: The way in which the compound interacts with its target should be well understood.

An analogue of this compound that is optimized as a potent and selective kinase inhibitor, for example, could be used to study the cellular signaling cascades regulated by that specific kinase. nih.govacs.org Such tool compounds are critical for validating new drug targets in the early stages of discovery and for dissecting complex biological processes. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.